Acetylleucine
Overview
Description
Acetylleucine is a modified amino acid used for treating vestibular-related imbalance and vertigo . It belongs to the class of organic compounds known as leucine and derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C8H15NO3 . The molecular weight is 173.21 . The structure of this compound includes an acetyl group attached to a leucine molecule .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.21 g/mol and a molecular formula of C8H15NO3 . It’s soluble in DMSO with a solubility of 34 mg/mL . The melting point is 160°C, and the predicted boiling point is 369.7±25.0 °C . The predicted density is 1.069±0.06 g/cm3 .
Scientific Research Applications
Protein Complex Regulation and Cellular Functions
Acetylleucine, through lysine acetylation, plays a crucial role in the regulation of protein complexes and various cellular functions. Lysine acetylation is a reversible posttranslational modification that significantly influences gene expression by targeting large macromolecular complexes involved in chromatin remodeling, cell cycle, splicing, nuclear transport, and actin nucleation. This modification not only affects the susceptibility of proteins to phosphorylation but also occurs frequently on enzymes controlling other proteins' covalent ubiquitination. Such findings underscore the broad regulatory scope of lysine acetylation, highlighting its importance in cellular regulatory mechanisms (Choudhary et al., 2009).
Neuroprotective Effects in Lysosomal Storage Disorders
This compound has shown promise in treating lysosomal storage disorders, such as Niemann-Pick disease type C1. It has been observed to improve symptoms of ataxia, with pre-symptomatic administration to mice models delaying disease progression and extending lifespan. This effect is attributed to acetyl-L-leucine, the neuroprotective enantiomer, which also suggests alterations in glucose and antioxidant metabolism as potential mechanisms of action. These findings indicate a significant neuroprotective effect of acetyl-L-leucine, warranting further clinical trials in lysosomal disorders (Kaya et al., 2021).
Inhibition of Amino Acid-mTOR Signaling
This compound amide, a derivative of L-leucine, inhibits leucine-induced p70(S6k) activation, demonstrating its capacity to interfere with amino acid-mTOR signaling pathways. This inhibition results in cell cycle arrest at the G1 stage in Jurkat cells, suggesting a potential role of this compound derivatives in controlling cell proliferation and progression through mechanisms similar to those of rapamycin, a well-known mTOR pathway inhibitor (Hidayat et al., 2003).
Acetohydroxy Acid Isomeroreductase Dynamics
Acetohydroxy acid isomeroreductase, an enzyme involved in synthesizing the amino acids isoleucine, valine, and leucine, represents a potential target for specific herbicides and fungicides, highlighting the agricultural and biotechnological applications of this compound-related enzymes. This enzyme catalyzes a unique two-step reaction, making it a subject of interest for understanding both the inhibition mechanisms by potential herbicides and the reaction mechanism itself, providing insights into novel strategies for targeting specific plant and microbial pathways (Dumas et al., 2001).
Safety and Hazards
Acetylleucine is considered toxic and is a moderate to severe irritant to the skin and eyes . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Mechanism of Action
Target of Action
N-Acetyl-DL-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of small-molecule drugs into cells . The compound is also being developed as a potential treatment for several neurological disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and ataxia-telangiectasia .
Mode of Action
The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned organic anion transporters and MCT1 . This switch in transporters allows N-Acetyl-DL-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
N-Acetyl-DL-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . It is suggested that the compound’s acetylation converts leucine into a drug, revealing a way for the rational design of drugs to target anion transporters . The compound also appears to normalize membrane potential and neuronal excitability .
Pharmacokinetics
The pharmacokinetics of N-Acetyl-DL-leucine play a major role in its mechanism of action and efficacy as a drug . The compound’s acetylation enhances its pharmacokinetic properties, making it more effective . The enantiomers of n-acetyl-dl-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
N-Acetyl-DL-leucine has been associated with positive symptomatic and neuroprotective effects . It has been shown to attenuate cell death and reduce the expression of neuroinflammatory markers . Moreover, it has been reported to improve symptoms, functioning, and quality of life for patients with Niemann-Pick disease type C .
Action Environment
The action, efficacy, and stability of N-Acetyl-DL-leucine can be influenced by various environmental factors. For instance, the compound’s uptake into cells can be affected by the presence of other molecules that bind to the same transporters . Additionally, the compound’s effects can be influenced by the physiological pH, as N-acetylation removes a charge from the nitrogen at physiological pH, turning N-acetyl-L-leucine into an anion .
Biochemical Analysis
Biochemical Properties
N-Acetyl-DL-leucine interacts with various enzymes, proteins, and other biomolecules. The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug .
Cellular Effects
N-Acetyl-DL-leucine has shown effects on various types of cells and cellular processes. For instance, it has been observed to normalize the membrane potential of abnormally hyperpolarized and/or depolarized vestibular neurons . In non-neuronal cells, such as Chinese hamster ovary cells or fibroblasts derived from patients with Niemann-Pick disease type C (NPC), N-Acetyl-DL-leucine also reversed disease-related cellular phenotypes .
Molecular Mechanism
The molecular mechanism of N-Acetyl-DL-leucine involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The current working hypothesis is that N-Acetyl-DL-leucine enters metabolic pathways, and its effects are mediated via its metabolic products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-DL-leucine have been observed over time. For instance, in a study on cerebellar ataxia, it was found that N-Acetyl-DL-leucine rapidly improved symptoms, functioning, and quality of life for pediatric and adult patients .
Dosage Effects in Animal Models
In animal models, the effects of N-Acetyl-DL-leucine vary with different dosages. For example, in a study on Niemann-Pick disease type C (NPC), N-Acetyl-DL-leucine was associated with positive symptomatic and neuroprotective, disease-modifying effects .
Metabolic Pathways
N-Acetyl-DL-leucine is involved in various metabolic pathways. The current understanding is that N-Acetyl-DL-leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .
Transport and Distribution
N-Acetyl-DL-leucine is transported and distributed within cells and tissues through specific transporters. The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Subcellular Localization
It is known that the acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) , which could potentially influence its subcellular localization.
Properties
IUPAC Name |
2-acetamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859594 | |
Record name | N-Acetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-15-0, 1188-21-2 | |
Record name | Acetyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetylleucine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13226 | |
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Record name | N-Acetyl-DL-leucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |
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Record name | N-Acetylleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | L-Leucine, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Acetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-DL-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETYLLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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